4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core, substituted with various functional groups including an iodinated benzylidene hydrazine, a methylphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines. The iodinated benzylidene hydrazine moiety is introduced through a condensation reaction between 4-iodobenzaldehyde and hydrazine hydrate. The final step involves coupling the iodinated benzylidene hydrazine with the triazine core under suitable conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener reaction conditions and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the hydrazine moiety or the aromatic rings.
Reduction: Reduction reactions can target the imine bond in the benzylidene hydrazine moiety.
Substitution: The iodinated benzylidene group can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known antineoplastic agents.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodinated benzylidene hydrazine moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity in biological systems. This makes the compound particularly interesting for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H22IN7O |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-N-[(E)-(4-iodophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22IN7O/c1-15-2-8-18(9-3-15)24-19-25-20(27-21(26-19)29-10-12-30-13-11-29)28-23-14-16-4-6-17(22)7-5-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
RJYSDQLBFJYLGN-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)I |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.